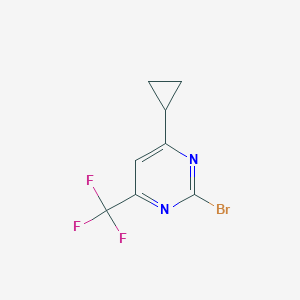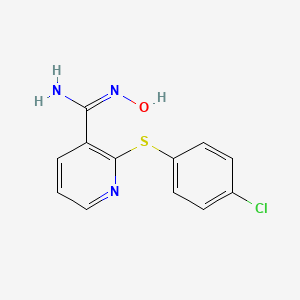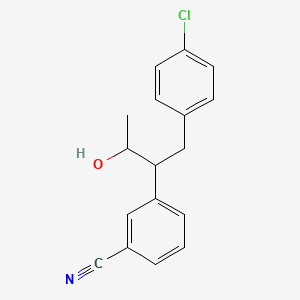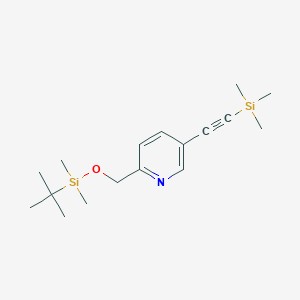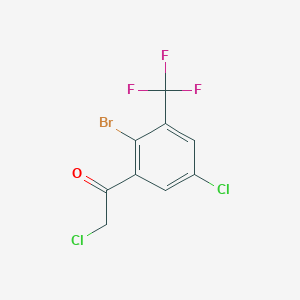
2'-Bromo-5'-chloro-3'-(trifluoromethyl)phenacyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl chloride is an organic compound with the molecular formula C9H4BrCl2F3O. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride structure. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl chloride typically involves the bromination and chlorination of a trifluoromethyl-substituted phenacyl chloride. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of 2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl chloride involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity and yield.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation Reactions: The phenacyl chloride moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine, chlorine, and trifluoromethyl groups into target molecules.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Investigated for potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms can participate in substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties. The phenacyl chloride moiety can undergo various transformations, making the compound versatile in chemical synthesis.
Comparación Con Compuestos Similares
- 2-Bromo-5-chlorobenzotrifluoride
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride
Uniqueness: 2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl chloride is unique due to the specific arrangement of bromine, chlorine, and trifluoromethyl groups on the phenacyl chloride structure. This unique combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C9H4BrCl2F3O |
|---|---|
Peso molecular |
335.93 g/mol |
Nombre IUPAC |
1-[2-bromo-5-chloro-3-(trifluoromethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-8-5(7(16)3-11)1-4(12)2-6(8)9(13,14)15/h1-2H,3H2 |
Clave InChI |
HACFAKYHHIBMPF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)CCl)Br)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)
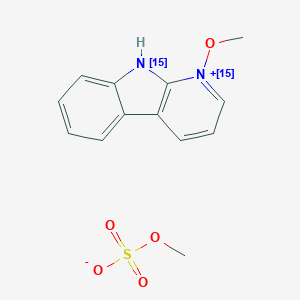
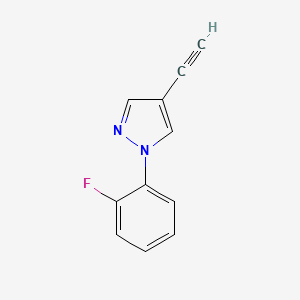
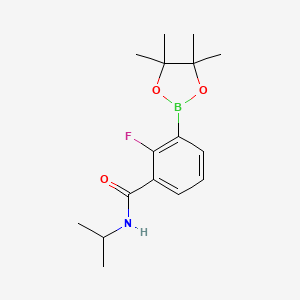

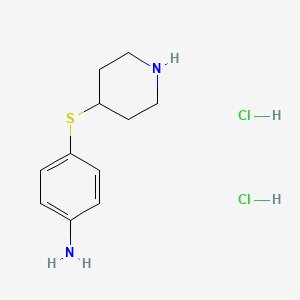
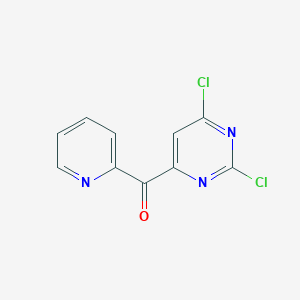

![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)

